molecular formula C17H14N4O5 B11702810 N-(4-ethoxyphenyl)-5,7-dinitroquinolin-8-amine

N-(4-ethoxyphenyl)-5,7-dinitroquinolin-8-amine

Cat. No.: B11702810
M. Wt: 354.32 g/mol
InChI Key: CTIOOBTYDGWBGI-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-5,7-dinitroquinolin-8-amine is an organic compound with a complex structure that includes both aromatic and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-5,7-dinitroquinolin-8-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like potassium carbonate for substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-5,7-dinitroquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium ethoxide or potassium carbonate are often used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can yield a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

N-(4-ethoxyphenyl)-5,7-dinitroquinolin-8-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-5,7-dinitroquinolin-8-amine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can cause cellular damage. The ethoxyphenyl group may interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    Phenacetin: An analgesic and antipyretic compound with a similar ethoxyphenyl group.

    N-(4-ethoxyphenyl)-retinamide: A synthetic retinoid with anticancer properties.

    N-(4-ethoxyphenyl)-2-azetidinones: Compounds with potential antimicrobial activity

Uniqueness

N-(4-ethoxyphenyl)-5,7-dinitroquinolin-8-amine is unique due to its combination of nitro and ethoxyphenyl groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H14N4O5

Molecular Weight

354.32 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-5,7-dinitroquinolin-8-amine

InChI

InChI=1S/C17H14N4O5/c1-2-26-12-7-5-11(6-8-12)19-17-15(21(24)25)10-14(20(22)23)13-4-3-9-18-16(13)17/h3-10,19H,2H2,1H3

InChI Key

CTIOOBTYDGWBGI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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